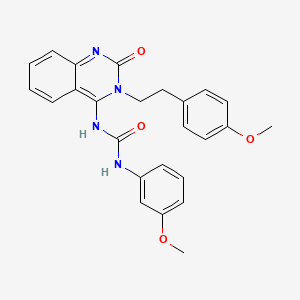
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is of interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazoline core.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached to the piperazine ring through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Addition of the Methoxybenzyl Group: The methoxybenzyl group is introduced through alkylation reactions, where the quinazoline core is reacted with a methoxybenzyl halide under basic conditions.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the quinazoline core, potentially converting it to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Potential use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The exact pathways may vary depending on the biological context, but common mechanisms include:
Inhibition of Enzymes: The compound may inhibit key enzymes involved in disease pathways.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling.
Ion Channel Blockade: The compound may block ion channels, affecting cellular excitability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide: is similar to other quinazoline derivatives such as:
Uniqueness
This compound: is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C30H32ClN5O4 |
|---|---|
Molekulargewicht |
562.1 g/mol |
IUPAC-Name |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C30H32ClN5O4/c1-40-25-9-6-21(7-10-25)20-36-29(38)26-11-8-22(18-27(26)33-30(36)39)28(37)32-12-3-13-34-14-16-35(17-15-34)24-5-2-4-23(31)19-24/h2,4-11,18-19H,3,12-17,20H2,1H3,(H,32,37)(H,33,39) |
InChI-Schlüssel |
BPQJLXMTSFQKMW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCCN4CCN(CC4)C5=CC(=CC=C5)Cl)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[(1S,2S,4R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] methanesulfonate](/img/structure/B14110836.png)
![(E)-2-((2,4-dimethoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B14110851.png)



![(3R,3'R,4S,4'S,5S,5'S,6R,6'R)-2,2'-(([2,2'-bithiophene]-5,5'-diylbis(methylene))bis(4-methyl-3,1-phenylene))bis(6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol)](/img/structure/B14110890.png)
![N-benzyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110896.png)



![N-[6-(trifluoromethyl)quinolin-2-yl]acetamide](/img/structure/B14110905.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide](/img/structure/B14110906.png)
![N-benzyl-N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110907.png)
